molecular formula C20H28N4O2 B7464166 3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B7464166
M. Wt: 356.5 g/mol
InChI Key: HSBZOUNMUMLCBJ-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the quinazolinone core and the piperidine ring in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Formation of the Propanamide Linkage: The final step involves the coupling of the quinazolinone-piperidine intermediate with a propanoyl chloride derivative under basic conditions to form the desired propanamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Hydroxyl derivatives of the quinazolinone core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Piperidine Derivatives: Such as 4-aminopiperidine and 4-hydroxypiperidine.

Uniqueness:

  • The combination of the quinazolinone core and the piperidine ring in 3-(4-oxoquinazolin-3(4H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is unique and may confer distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-19(2)11-14(12-20(3,4)23-19)22-17(25)9-10-24-13-21-16-8-6-5-7-15(16)18(24)26/h5-8,13-14,23H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBZOUNMUMLCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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